molecular formula C21H13NO2 B14215709 1-Methyl-2-(phenylethynyl)-1H-benzo[f]indole-4,9-dione CAS No. 830924-98-6

1-Methyl-2-(phenylethynyl)-1H-benzo[f]indole-4,9-dione

Cat. No.: B14215709
CAS No.: 830924-98-6
M. Wt: 311.3 g/mol
InChI Key: IBXCRHSOBQIBMH-UHFFFAOYSA-N
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Description

1-Methyl-2-(phenylethynyl)-1H-benzo[f]indole-4,9-dione is a complex organic compound that belongs to the class of benzoindole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for scientific research, particularly in the fields of chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-2-(phenylethynyl)-1H-benzo[f]indole-4,9-dione typically involves a multi-step process. One common method is the palladium-catalyzed coupling reaction, such as the Suzuki-Miyaura coupling, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst .

Another method involves the reaction of 1,4-naphthoquinones with terminal acetylenes, followed by a copper-catalyzed intramolecular cyclization reaction . This one-pot synthesis is efficient and provides good yields of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2-(phenylethynyl)-1H-benzo[f]indole-4,9-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce hydroquinone derivatives.

Scientific Research Applications

1-Methyl-2-(phenylethynyl)-1H-benzo[f]indole-4,9-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-2-(phenylethynyl)-1H-benzo[f]indole-4,9-dione involves the generation of reactive oxygen species (ROS) and the induction of apoptosis in cancer cells. The compound activates the intrinsic apoptosis pathway by activating caspase 9 and the Bax/Bcl-2 pathway . This leads to cell death and inhibition of cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-2-(phenylethynyl)-1H-benzo[f]indole-4,9-dione is unique due to its specific structure, which allows it to interact with biological targets in a distinct manner. Its ability to induce ROS and activate apoptosis pathways makes it a promising candidate for further research in cancer therapy.

Properties

CAS No.

830924-98-6

Molecular Formula

C21H13NO2

Molecular Weight

311.3 g/mol

IUPAC Name

1-methyl-2-(2-phenylethynyl)benzo[f]indole-4,9-dione

InChI

InChI=1S/C21H13NO2/c1-22-15(12-11-14-7-3-2-4-8-14)13-18-19(22)21(24)17-10-6-5-9-16(17)20(18)23/h2-10,13H,1H3

InChI Key

IBXCRHSOBQIBMH-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC2=C1C(=O)C3=CC=CC=C3C2=O)C#CC4=CC=CC=C4

Origin of Product

United States

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